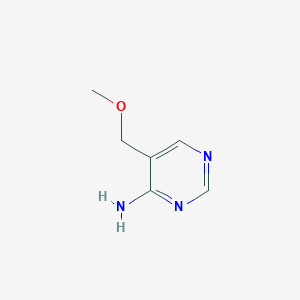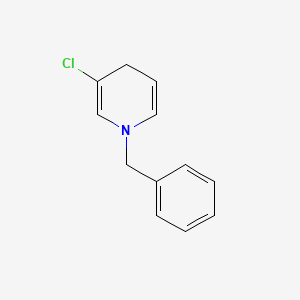
1-Benzyl-3-chloro-1,4-dihydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-chloro-1,4-dihydropyridine is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. The 1,4-dihydropyridine scaffold is notable for its presence in various therapeutic agents, including calcium channel blockers used in the treatment of cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloro-1,4-dihydropyridine can be synthesized through a multi-component reaction involving benzylamine, chloroacetaldehyde, and a β-ketoester. The reaction typically proceeds under reflux conditions in the presence of a suitable catalyst, such as piperidine, to yield the desired product .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs green synthetic methodologies, including one-pot multi-component reactions. These methods are designed to be efficient and environmentally friendly, reducing the need for extensive purification steps .
化学反応の分析
Types of Reactions: 1-Benzyl-3-chloro-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
科学的研究の応用
1-Benzyl-3-chloro-1,4-dihydropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker, which can be useful in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of agrochemicals and functional materials.
作用機序
The mechanism of action of 1-Benzyl-3-chloro-1,4-dihydropyridine involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine derivatives used as antihypertensive agents .
類似化合物との比較
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness: The presence of the benzyl and chloro groups may enhance its binding affinity and selectivity for certain molecular targets .
特性
CAS番号 |
88928-67-0 |
|---|---|
分子式 |
C12H12ClN |
分子量 |
205.68 g/mol |
IUPAC名 |
1-benzyl-3-chloro-4H-pyridine |
InChI |
InChI=1S/C12H12ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2 |
InChIキー |
TYYCAWMJTKGRQE-UHFFFAOYSA-N |
正規SMILES |
C1C=CN(C=C1Cl)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)
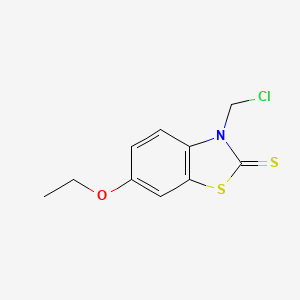
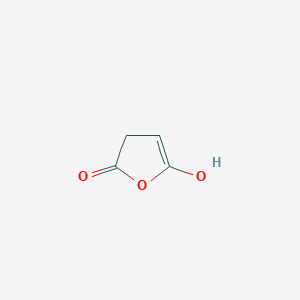
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
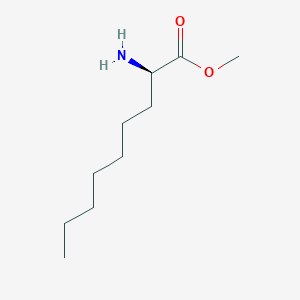
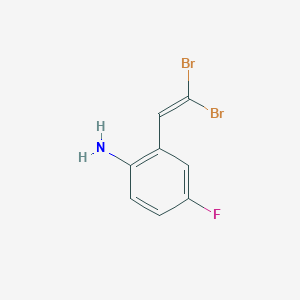


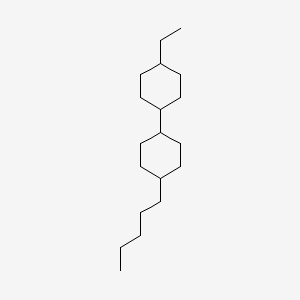
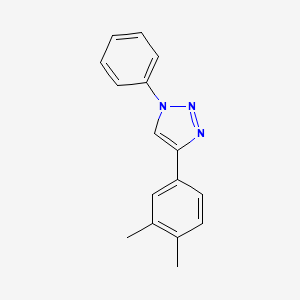
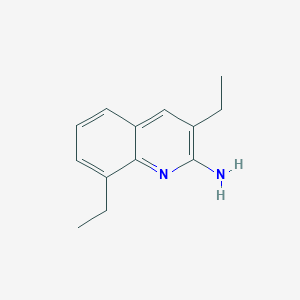
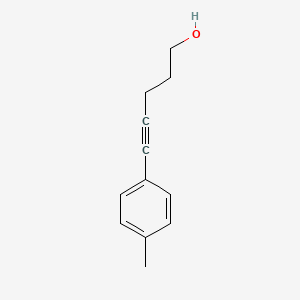
![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)
